6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-ethyl-3-(furan-2-ylmethyl)-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-12-7-13-15(26-12)18-17(25-9-10-6-14(22)20-19-10)21(16(13)23)8-11-4-3-5-24-11/h3-7H,2,8-9H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKBAOBIVXOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC(=O)NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure and Properties
The compound features a complex structure characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is linked to a furan moiety and a pyrazole derivative. The structural formula can be represented as follows:
Key Functional Groups
- Thieno[2,3-d]pyrimidin-4-one : Known for its diverse pharmacological properties.
- Furan : Contributes to the compound's reactivity and potential biological interactions.
- Hydroxy-pyrazole : Imparts additional biological activity, particularly in anticancer mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and pyrazole derivatives. For instance:
- A related compound exhibited significant cell apoptosis and potent antitumor activity against various cancer cell lines, with IC50 values ranging from to depending on the specific derivative and cell line tested .
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of similar thieno-pyrimidine derivatives against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results showed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.08 | Induces autophagy |
| Compound B | MCF-7 | 1.1 | Cell cycle arrest |
This indicates that structural modifications can enhance anticancer properties .
Antimicrobial Activity
The compound's antimicrobial potential has also been assessed. In vitro studies demonstrated that derivatives of thieno-pyrimidines possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| Compound C | MRSA | 0.046 |
| Compound D | E. coli | 2.96 |
These findings suggest that the incorporation of furan and pyrazole moieties may enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : The furan moiety may contribute to oxidative stress in cancer cells, leading to apoptosis.
- Antioxidant Properties : Some derivatives exhibit radical-scavenging activities, which may protect normal cells while targeting cancerous cells .
Scientific Research Applications
The compound 6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. This article will explore its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.
Antimicrobial Activity
Research has indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the furan and pyrazole groups may enhance this activity by facilitating interactions with microbial enzymes or receptors.
Anticancer Potential
Studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The presence of the sulfanyl group in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Anti-inflammatory Effects
Compounds containing thieno[2,3-d]pyrimidine cores have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Effects
There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role in pathogenesis.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, significantly lower than standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that a related thieno[2,3-d]pyrimidine compound induced apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of thieno[2,3-d]pyrimidines revealed that these compounds inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Core Structural Similarities and Differences
The thieno[2,3-d]pyrimidin-4-one scaffold is shared across several analogs, but substituent variations dictate pharmacological and physicochemical properties:
Pharmacological Implications
- Hydroxy-Pyrazole vs.
- Sulfanyl Group : Present in all analogs, but its position (e.g., methylsulfanyl in the target vs. sulfanylidene in ) affects redox activity and metal chelation .
- Fluorinated Derivatives () : Difluoromethyl and trifluoromethyl groups in analogs enhance metabolic stability and membrane permeability, a feature absent in the target .
Physicochemical Properties
Q & A
Q. What experimental strategies are recommended for synthesizing and optimizing the yield of this compound?
Methodological Answer: A multi-step synthesis approach is typically employed for thieno-pyrimidinone derivatives. Key steps include:
- Thioalkylation : Introduce the sulfanyl group via nucleophilic substitution using [(5-hydroxy-1H-pyrazol-3-yl)methyl]thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reactions : Utilize Suzuki-Miyaura coupling for furan-2-ylmethyl and ethyl group incorporation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature control (60–80°C) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor reaction progress via TLC and confirm intermediates using LC-MS .
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the thieno-pyrimidinone core (e.g., δ 6.8–7.2 ppm for furan protons, δ 4.5–5.0 ppm for methylene groups) and verify sulfanyl linkage via - HMBC .
- XRD : Resolve crystal structure using SHELX programs (SHELXL for refinement). Key parameters: Mo-Kα radiation, 100 K cooling, and R-factor < 0.05 for high confidence .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What protocols ensure accurate assessment of purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient. Set detection at 254 nm; ≥95% purity is acceptable for biological assays .
- Stability Studies : Store lyophilized samples at -20°C under argon. Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration). Use sonication for hydrophobic compounds .
- Nanoparticle Formulation : For poor aqueous solubility, employ polylactic-co-glycolic acid (PLGA) nanoparticles prepared via emulsion-solvent evaporation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace furan with thiophene, vary hydroxy-pyrazole position) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .
- Data Analysis : Apply multivariate regression to identify critical substituents influencing activity .
Q. What computational methods predict binding modes and molecular interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for kinases). Set grid boxes around active sites and validate poses with MD simulations (AMBER, 100 ns trajectories) .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near pyrimidinone) to guide analog design .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive controls (e.g., doxorubicin) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
- Meta-Analysis : Apply random-effects models to aggregate data from independent studies, adjusting for batch effects .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Methodological Answer:
- ADME Studies : Administer compound orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 h post-dose; quantify via UPLC-MS/MS. Calculate t₁/₂, Cmax, and AUC .
- Toxicity : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. For chronic toxicity, use 90-day rodent studies with histopathology .
Q. How to evaluate metabolic stability and metabolite identification?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
